molecular formula C10H15N5O2 B4173902 N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide

N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide

Cat. No. B4173902
M. Wt: 237.26 g/mol
InChI Key: CQZWWPQYTPYYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide” is an organic compound . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Molecular Structure Analysis

The molecular formula of “N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide” is C10H15N5O2 . The molecular weight is not specified for this exact compound, but a similar compound, “N-(2-Methoxyphenyl)imidodicarbonimidic diamide”, has a molecular weight of 207.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide” are not well-documented in the available resources .

Mechanism of Action

The mechanism of action for “N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide” is not specified in the available resources .

Safety and Hazards

The safety information and potential hazards associated with “N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide” are not specified in the available resources .

properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dimethoxyphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-16-6-3-4-8(17-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWWPQYTPYYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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